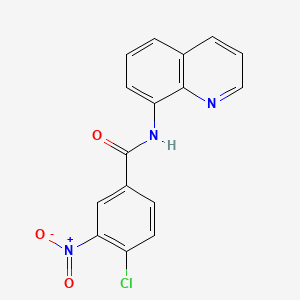![molecular formula C14H14N4O3S2 B5208391 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]](/img/structure/B5208391.png)
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide], also known as OTAA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] is not fully understood. However, it has been suggested that 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungal and bacterial strains, and reduce the replication of certain viruses. 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has also been shown to have antioxidant properties and to be able to scavenge free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] in lab experiments is its low toxicity. It has been shown to have low cytotoxicity in various cell lines, making it a promising candidate for further study. However, one of the limitations of using 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the study of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]. One area of interest is the development of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide]-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of the mechanism of action of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] and its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal conditions for the use of 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] in lab experiments, such as the appropriate concentration and experimental setup.
Synthesemethoden
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] can be synthesized through a simple two-step reaction process. In the first step, 2-thiophenecarboxaldehyde is reacted with hydrazine hydrate to form 2-thienylmethylenehydrazine. In the second step, 2-thienylmethylenehydrazine is reacted with ethyl acetoacetate in the presence of a catalytic amount of acetic acid to form 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide].
Wissenschaftliche Forschungsanwendungen
2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have anticancer, antifungal, antiviral, and antibacterial properties. 2,2'-oxybis[N'-(2-thienylmethylene)acetohydrazide] has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
IUPAC Name |
2-[2-oxo-2-[2-(thiophen-2-ylmethylidene)hydrazinyl]ethoxy]-N-(thiophen-2-ylmethylideneamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S2/c19-13(17-15-7-11-3-1-5-22-11)9-21-10-14(20)18-16-8-12-4-2-6-23-12/h1-8H,9-10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVDPJBVBNYJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)COCC(=O)NN=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)
![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)



![N-{2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B5208405.png)
![2-{[5-(2-fluorophenyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5208412.png)